4-tert-butyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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Overview
Description
4-tert-butyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide: is a chemical compound with the following structural formula:
C14H16ClN3O3
This compound belongs to the class of benzamides and features a tert-butyl group, a 4-chlorophenyl moiety, and an oxadiazole ring. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves the condensation of appropriate precursors. One common method is the direct condensation of 4-tert-butylbenzoyl chloride with 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine. The reaction proceeds under suitable conditions to form the desired product.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often prepare this compound using the synthetic route mentioned above.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or other reactive sites.
Reduction: Reduction of the carbonyl group may yield corresponding amines.
Amide Formation: 4-tert-butylbenzoyl chloride, 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine, and base (e.g., triethylamine) in an organic solvent.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products:: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry::
Building Block: Researchers use this compound as a building block for the synthesis of more complex molecules.
Pharmacophore Design: Its unique structure makes it valuable for designing new pharmacophores.
Biological Studies: Investigating its interactions with biological targets (e.g., enzymes, receptors).
Drug Discovery: Screening for potential drug candidates.
Materials Science:
Mechanism of Action
The exact mechanism of action remains an active area of research. its structural elements suggest potential interactions with cellular targets, possibly affecting signaling pathways.
Comparison with Similar Compounds
While there are no direct analogs, compounds like 4-tert-butyl-N-(4-nitrophenyl)benzamide and N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide share some structural similarities.
Properties
Molecular Formula |
C20H20ClN3O2 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
4-tert-butyl-N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
InChI |
InChI=1S/C20H20ClN3O2/c1-20(2,3)15-8-4-14(5-9-15)19(25)22-12-17-23-18(24-26-17)13-6-10-16(21)11-7-13/h4-11H,12H2,1-3H3,(H,22,25) |
InChI Key |
BXFPJYWTOUSBJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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